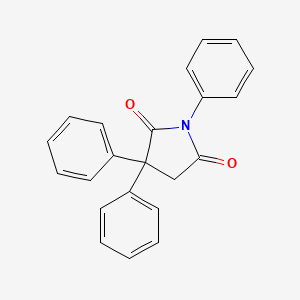
1,3,3-Triphenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Triphenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5. The presence of three phenyl groups attached to the pyrrolidine ring makes it a unique and interesting compound for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Triphenylpyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of triphenylamine with maleic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Triphenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Triphenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,3-triphenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase isoenzymes, which are implicated in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione, used as an anticonvulsant.
Methsuximide: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, also used in the treatment of seizures.
Phensuximide: 1-methyl-3-phenylpyrrolidine-2,5-dione, another anticonvulsant.
Uniqueness
1,3,3-Triphenylpyrrolidine-2,5-dione is unique due to the presence of three phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5685-18-7 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1,3,3-triphenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H17NO2/c24-20-16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
VYDYXMARQJVPRI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
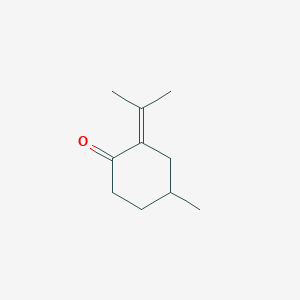
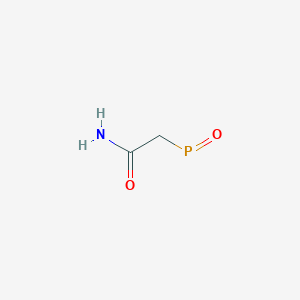


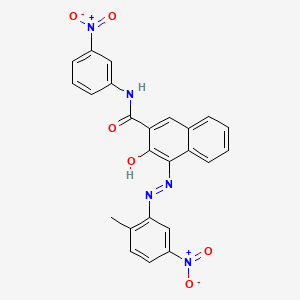
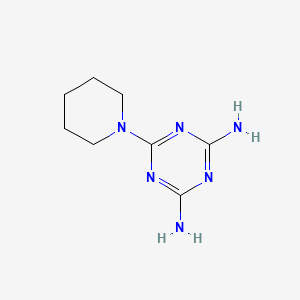
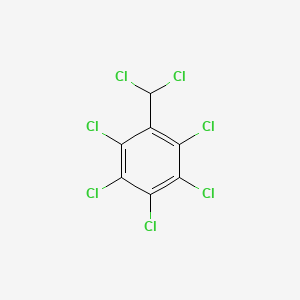
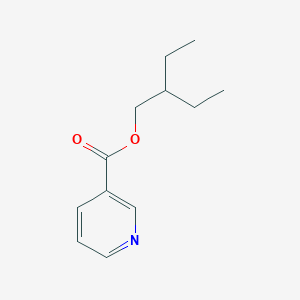
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)




